Cas no 2034258-80-3 (3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea)

3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea is a synthetic organic compound featuring a urea core functionalized with a chlorothiophene and naphthalene moiety. Its molecular structure combines a 5-chlorothiophen-2-yl group, a methoxyethyl linker, and a naphthalen-1-ylmethyl substituent, conferring unique physicochemical properties. The chlorothiophene component enhances electrophilic reactivity, while the naphthalene group contributes to aromatic stacking interactions. This compound is of interest in medicinal chemistry and materials science due to its potential as a building block for biologically active molecules or functional materials. Its well-defined synthetic route allows for precise modifications, making it suitable for structure-activity relationship studies or specialized polymer applications.
3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea structure
2034258-80-3 structure
Product Name:3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea
CAS No:2034258-80-3
MF:C19H19ClN2O2S
MW:374.8844
CID:5349675
Update Time:2025-11-06

3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(naphthalen-1-ylmethyl)urea
    • 1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(naphthalen-1-ylmethyl)urea
    • 3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea
    • Inchi: 1S/C19H19ClN2O2S/c1-24-16(17-9-10-18(20)25-17)12-22-19(23)21-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,16H,11-12H2,1H3,(H2,21,22,23)
    • InChI Key: OTMLUGHIZHEXBD-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])C(N([H])C([H])([H])C2=C([H])C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C23)=O)OC([H])([H])[H])S1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 440
  • XLogP3: 4.2
  • Topological Polar Surface Area: 78.6

3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea Pricemore >>

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Additional information on 3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea

3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea: A Comprehensive Overview

3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea (CAS No. 2034258-80-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This urea derivative combines a 5-chlorothiophen-2-yl moiety, a methoxyethyl group, and a naphthalen-1-ylmethyl substituent, making it a versatile candidate for various biological studies.

The chemical structure of 3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea is characterized by its aromatic and heterocyclic components, which contribute to its stability and reactivity. The presence of the naphthalene ring enhances the compound's lipophilicity, while the chlorothiophene moiety provides additional electronic and steric effects that can influence its biological activity.

Recent studies have focused on the potential of this compound as a lead molecule for drug discovery. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent neuroprotective effects. The combination of the naphthalene and chlorothiophene moieties in 3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea may enhance its ability to cross the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to neurological applications, this compound has also shown promise in cancer research. Studies have demonstrated that urea derivatives with aromatic and heterocyclic substituents can exhibit antiproliferative activity against various cancer cell lines. The specific combination of the naphthalene, methoxyethyl, and chlorothiophene groups in 3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea may contribute to its cytotoxic properties, making it a valuable target for further investigation in oncology.

The synthesis of 3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1-[(naphthalen-1-yl)methyl]urea involves several steps, including the preparation of the key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the formation of the methoxyethylamine derivative, followed by its reaction with a suitable isocyanate to form the urea linkage. The introduction of the naphthalene and < strong >chlorothiophene strong > moieties can be achieved through selective functionalization reactions, ensuring high yields and purity.

The physical and chemical properties of < strong >3-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-1[(naphthalen - 1 - yl)methyl]urea strong > have been extensively studied. It is a white crystalline solid with a melting point ranging from 140 to 145°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays.

To evaluate its biological activity, several in vitro assays have been conducted. Results from these studies indicate that < strong >3-[2-(5-Chlorothiophen - 2 - yl) - 2 - methoxyethyl] - 1 - [(naphthalen - 1 - yl)methyl]urea strong > exhibits significant inhibition of key enzymes involved in neurodegenerative processes and cancer cell proliferation. For instance, it has been shown to effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in Alzheimer's disease pathology.

In cancer research, this compound has demonstrated selective cytotoxicity against human breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism of action appears to involve induction of apoptosis through mitochondrial dysfunction and DNA damage. These findings suggest that further optimization of this compound could lead to the development of more potent and selective anticancer agents.

Beyond its therapeutic potential, < strong >3-[2-(5-Chlorothiophen - 2 - yl) - 2 - methoxyethyl] - 1 - [(naphthalen - 1 - yl)methyl]urea strong > has also been explored for its use as a probe molecule in chemical biology studies. Its unique structural features make it an ideal candidate for investigating protein-ligand interactions and understanding the molecular mechanisms underlying various diseases.

In conclusion, < strong >3-[2-(5-Chlorothiophen - 2 - yl) - 2 - methoxyethyl] - 1 - [(naphthalen - 1 - yl)methyl]urea strong > (CAS No. 2034258-80-3) represents a promising compound with diverse applications in medicinal chemistry. Its potential as a neuroprotective agent, anticancer drug, and chemical biology tool underscores the importance of continued research into this class of molecules. As more studies are conducted, it is likely that new insights into its biological activities will emerge, paving the way for innovative therapeutic strategies.

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